Comparative Synthetic Efficiency: Quantitative Wittig Olefination Yield vs. Alternative Methods
The synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene via a Wittig-type reaction using p-anisic aldehyde, carbon tetrabromide, and triphenylphosphine proceeds with a near-quantitative isolated yield of 99.9% (21.4 g from 10.0 g aldehyde). This efficiency is documented in a preparative procedure from US Patent US07595415B2 . This yield substantially exceeds the moderate-to-good yields (typically 40–78%) reported for alternative synthetic routes to related aryl gem-dibromoalkenes that rely on multi-step or transition-metal-catalyzed approaches .
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 99.9% yield (21.4 g product from 10.0 g aldehyde) |
| Comparator Or Baseline | Alternative syntheses of aryl gem-dibromoalkenes (e.g., Pd-catalyzed or multi-step routes): 40–78% yield |
| Quantified Difference | Target compound yield exceeds typical alternative yields by 22–60 percentage points |
| Conditions | Wittig reaction: CBr4, PPh3, CH2Cl2, 0 °C to rt, 30 min; column chromatography (hexane:EtOAc 20:1) |
Why This Matters
A 99.9% yield ensures minimal material loss and high atom economy, reducing procurement volume requirements and waste, which is critical for cost-sensitive or multi-step research programs.
